4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide
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Description
4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as BTTES , is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .
Mode of Action
BTTES acts as a ligand in the CuAAC reaction . A ligand is a molecule that binds to another (usually larger) molecule. In this case, BTTES binds to the copper (I) ion, facilitating the cycloaddition reaction . This interaction accelerates the reaction rates and suppresses cell cytotoxicity .
Biochemical Pathways
The CuAAC reaction catalyzed by BTTES is a key step in various biochemical pathways, particularly in bioconjugation processes . Bioconjugation is the process of joining two biomolecules together, and it is used in diverse chemical biology experiments .
Pharmacokinetics
It is noted that bttes is water-soluble , which can influence its bioavailability and distribution.
Result of Action
The result of BTTES’s action is the acceleration of the CuAAC reaction rates and the suppression of cell cytotoxicity . This makes BTTES a biocompatible catalyst for in vivo imaging of glycans .
Action Environment
The action of BTTES can be influenced by environmental factors such as temperature and pH. It is worth noting that BTTES is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)17-6-4-16(5-7-17)20(26)24-18-8-10-19(11-9-18)27-13-12-25-15-22-14-23-25/h4-11,14-15H,12-13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWFMZBOBEIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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